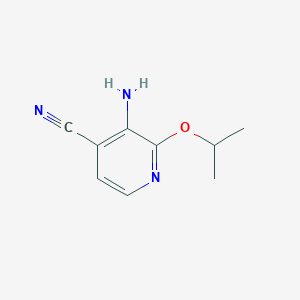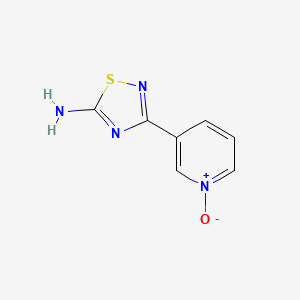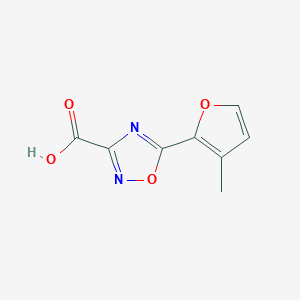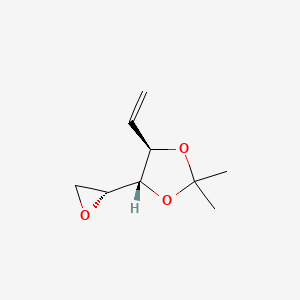
(4S,5R)-2,2-dimethyl-4-((r)-oxiran-2-yl)-5-vinyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane is a chiral organic compound with a unique structure that includes an oxirane (epoxide) ring and a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral epoxide with a dioxolane derivative under controlled conditions to form the target compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require specific temperatures and reaction times to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the desired stereochemistry and purity of the compound.
化学反応の分析
Types of Reactions
(4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol.
Substitution: The vinyl group can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane is used as a building block in the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound can be used in the development of chiral drugs. The presence of the oxirane ring makes it a valuable intermediate in the synthesis of bioactive molecules that can interact with specific biological targets.
Industry
In the industrial sector, (4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane is used in the production of polymers and materials with specific properties. Its reactivity allows for the modification of polymer backbones, leading to materials with enhanced performance characteristics.
作用機序
The mechanism of action of (4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and material science.
類似化合物との比較
Similar Compounds
(4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-ethyl-1,3-dioxolane: Similar structure but with an ethyl group instead of a vinyl group.
(4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-propyl-1,3-dioxolane: Similar structure but with a propyl group instead of a vinyl group.
Uniqueness
The uniqueness of (4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane lies in its combination of an oxirane ring and a vinyl group, which imparts specific reactivity and potential for diverse applications. The presence of the vinyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
(4R,5S)-4-ethenyl-2,2-dimethyl-5-[(2R)-oxiran-2-yl]-1,3-dioxolane |
InChI |
InChI=1S/C9H14O3/c1-4-6-8(7-5-10-7)12-9(2,3)11-6/h4,6-8H,1,5H2,2-3H3/t6-,7-,8+/m1/s1 |
InChIキー |
AKTQXGIWIPHDOK-PRJMDXOYSA-N |
異性体SMILES |
CC1(O[C@@H]([C@H](O1)[C@H]2CO2)C=C)C |
正規SMILES |
CC1(OC(C(O1)C2CO2)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


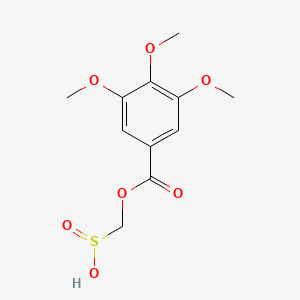
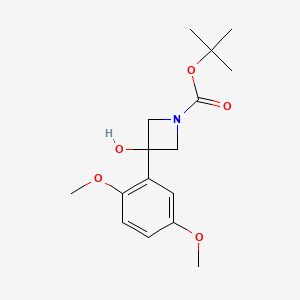
![1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B13060842.png)
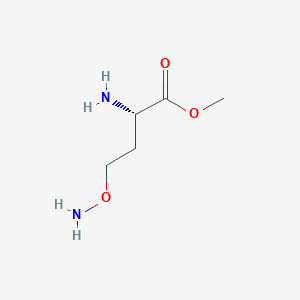
![1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13060846.png)
![3-[4-(1,5-Dimethyl-hexyl)-5-mercapto-4H-[1,2,4]triazol-3-yl]-N-(2-methoxy-phenyl)-benzenesulfonamide](/img/structure/B13060847.png)
![2-[(4-Chloro-2-methoxy-phenylcarbamoyl)-methoxy]-benzoic acid](/img/structure/B13060860.png)
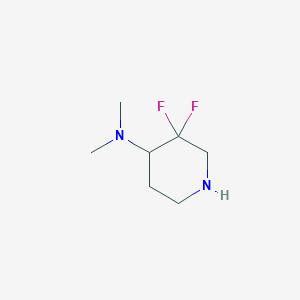
![4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13060865.png)

![4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13060870.png)
